2-Trimethylsilyl-N-tert-butylacetaldimine
Overview
Description
2-Trimethylsilyl-N-tert-butylacetaldimine is an organic compound with the molecular formula C9H21NSi and a molecular weight of 171.36 g/mol . It is known for its applications in organic synthesis, particularly in the formation of imines and related compounds.
Preparation Methods
2-Trimethylsilyl-N-tert-butylacetaldimine can be synthesized through various methods. One common synthetic route involves the reaction of tert-butylamine with trimethylsilylacetaldehyde under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and may be catalyzed by a base like sodium hydride. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Chemical Reactions Analysis
2-Trimethylsilyl-N-tert-butylacetaldimine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in amines.
Scientific Research Applications
2-Trimethylsilyl-N-tert-butylacetaldimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Trimethylsilyl-N-tert-butylacetaldimine involves its ability to form stable imine intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, through covalent bonding. The trimethylsilyl group enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
2-Trimethylsilyl-N-tert-butylacetaldimine can be compared with other similar compounds, such as:
N-tert-butylacetaldimine: Lacks the trimethylsilyl group, making it less stable and reactive.
Trimethylsilylacetaldehyde: Contains the trimethylsilyl group but lacks the imine functionality, limiting its applications in organic synthesis.
N-tert-butylimine: Similar in structure but lacks the aldehyde functionality, affecting its reactivity and stability.
The presence of both the trimethylsilyl and imine groups in this compound makes it unique and versatile for various applications in research and industry .
Properties
IUPAC Name |
N-tert-butyl-2-trimethylsilylethanimine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NSi/c1-9(2,3)10-7-8-11(4,5)6/h7H,8H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKXKUUGFCDLGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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